2,4-Dichloroisophthalonitrile

Description

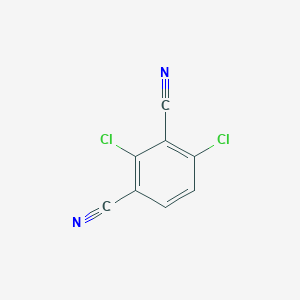

2,4-Dichloroisophthalonitrile (CAS: 19846-21-0) is a halogenated aromatic nitrile with the molecular formula C₈H₂Cl₂N₂ and a molecular weight of 197.02 g/mol . It features two chlorine atoms at the 2- and 4-positions of a benzene ring and two nitrile (-C≡N) groups at the 1- and 3-positions. Key physical properties include a density of 1.5±0.1 g/cm³, a boiling point of 326.7±37.0 °C, and a vapor pressure of 0.0±0.7 mmHg at 25°C . This compound is commercially available in varying purities (e.g., 97%) and is utilized in organic synthesis and agrochemical research .

Properties

IUPAC Name |

2,4-dichlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVPZPBQQWYEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173591 | |

| Record name | 1,3-Benzenedicarbonitrile, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19846-21-0 | |

| Record name | 2,4-Dichloro-1,3-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19846-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarbonitrile, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019846210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarbonitrile, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of Isophthalonitrile Derivatives

Chlorination of isophthalonitrile using gaseous chlorine (Cl₂) or liquid chlorinating agents like SOCl₂ represents a plausible route. In the synthesis of 2,4-dichloropyrimidine, SOCl₂ and BTC demonstrated high efficiency, achieving 95% yield under reflux conditions (65–70°C) with dimethylaminopyridine (DMAP) as a catalyst. A similar protocol could be adapted for isophthalonitrile, where the nitrile groups may direct chlorination to the 2- and 4-positions. However, steric and electronic factors might necessitate higher temperatures or prolonged reaction times compared to pyrimidine systems.

Catalytic Chlorination with Lewis Acids

The use of Lewis acids, such as FeCl₃ or AlCl₃, in combination with organic auxiliaries, has been shown to enhance regioselectivity in phenol chlorination. For instance, a combined catalyst system enabled the synthesis of 2,4-dichlorophenol with >96% purity by suppressing 2,4,6-trichlorophenol formation. Applying this strategy to isophthalonitrile could mitigate over-chlorination, though the electron-withdrawing nitrile groups may reduce reactivity, requiring optimized catalyst loadings.

Multi-Step Synthesis from Dichlorinated Aromatic Intermediates

Nitrilation of 2,4-Dichlorobenzoic Acid

A two-step approach involving the conversion of 2,4-dichlorobenzoic acid to its corresponding nitrile could be viable. This would entail:

-

Formation of the acid chloride : Treatment with SOCl₂ or PCl₅ to generate 2,4-dichlorobenzoyl chloride.

-

Ammonolysis and dehydration : Reaction with ammonia to form the amide, followed by dehydration using agents like P₂O₅ or POCl₃ to yield the nitrile.

This method parallels the synthesis of 2,4-dichloroaniline from p-chloronitrobenzene, where hydroxylamine intermediates were reductively chlorinated. Adjusting stoichiometry and temperature (e.g., 55–60°C for HCl-mediated steps) could improve yields.

Sandmeyer-Type Reactions

Introducing nitrile groups via diazonium intermediates is another avenue. For example, 2,4-dichloroaniline could undergo diazotization followed by cyanation using CuCN or NaCN. However, this route risks generating toxic intermediates and may require stringent safety protocols.

Solvent and Reaction Condition Optimization

Role of Polar Aprotic Solvents

In the chlorination of 2,4-dihydroxypyrimidine, DMAP in SOCl₂ facilitated rapid dichlorination. For isophthalonitrile, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) may enhance solubility and chlorine diffusion, particularly under reflux conditions.

Temperature and Time Dependencies

Optimal chlorination often occurs between 60–100°C. Prolonged heating (>3 hours) at 70°C improved yields in pyrimidine systems, but excessive temperatures could degrade nitrile functionalities. Kinetic studies are critical to balance conversion and side reactions.

Byproduct Mitigation and Purification Strategies

Controlling Polychlorination

The use of BTC as a chlorinating agent reduced polychlorinated byproducts in pyrimidine synthesis. For isophthalonitrile, analogous stepwise chlorination—first at the 2-position, then the 4-position—with intermediate isolation could enhance selectivity.

Crystallization and Neutralization

Post-reaction neutralization (e.g., sodium carbonate to pH 8–9) and recrystallization in ethanol-water mixtures effectively purified 2,4-dichloroaniline. Similar steps could isolate 2,4-dichloroisophthalonitrile, though solubility differences may necessitate solvent adjustments.

Comparative Analysis of Chlorinating Agents

| Agent | Temperature Range | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| SOCl₂ + BTC | 65–70°C | 95 | Minimal | |

| Cl₂ + Lewis Acid | 50–100°C | >96 | <0.3% trichloro | |

| HCl + Zn | 55–60°C | 74 | Isomeric impurities |

Key Observations :

-

SOCl₂-based systems offer high yields but require careful handling of corrosive reagents.

-

Gaseous Cl₂ with catalysts achieves high purity but demands specialized equipment for gas dispersion.

Industrial Scalability and Cost Considerations

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloroisophthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Substitution: Formation of substituted derivatives such as 2,4-diaminoisophthalonitrile.

Reduction: Formation of 2,4-dichloroisophthalamine.

Oxidation: Formation of 2,4-dichloroisophthalic acid.

Scientific Research Applications

Synthesis of Novel Compounds

DCIN serves as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic synthesis. For instance, researchers have utilized DCIN to synthesize substituted isophthalonitriles that exhibit biological activity against cancer cell lines.

Case Study: Synthesis of Anticancer Agents

- Objective: To synthesize new derivatives based on DCIN for anticancer activity.

- Methodology: The reaction of DCIN with various amines and other nucleophiles was performed under controlled conditions.

- Results: Several synthesized compounds demonstrated significant cytotoxicity against breast cancer cell lines, surpassing the efficacy of established chemotherapeutic agents like Doxorubicin .

Pharmaceutical Applications

DCIN has been explored for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in inhibiting specific enzymes that play crucial roles in disease pathways.

Case Study: Enzyme Inhibition Studies

- Objective: To evaluate the inhibitory effects of DCIN derivatives on key enzymes involved in cancer metabolism.

- Methodology: Enzyme assays were conducted to measure the activity of target enzymes in the presence of synthesized compounds derived from DCIN.

- Results: Certain derivatives exhibited potent inhibition, indicating their potential as therapeutic agents .

Environmental Chemistry

The environmental fate and behavior of DCIN have been studied to assess its impact as a pollutant. Understanding its degradation pathways is essential for developing remediation strategies.

Case Study: Phototransformation Studies

- Objective: To investigate the phototransformation of DCIN in aquatic environments.

- Methodology: Laboratory experiments simulating sunlight exposure were conducted to observe degradation products.

- Results: The study revealed several degradation products, contributing to knowledge about the environmental persistence of DCIN and informing water purification efforts .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis | Precursor for heterocyclic compounds | Anticancer activity demonstrated |

| Pharmaceutical Chemistry | API for enzyme inhibition | Potent inhibitors identified |

| Environmental Chemistry | Study of degradation pathways | Multiple degradation products observed |

Mechanism of Action

The mechanism of action of 2,4-Dichloroisophthalonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3,5-Dichloro-4-fluorobenzonitrile

- Structure : Chlorine at 3- and 5-positions, fluorine at 4-position, and a single nitrile group.

- Key Differences :

- The fluorine atom introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution compared to 2,4-Dichloroisophthalonitrile.

- The single nitrile group reduces steric hindrance, enabling easier participation in coupling reactions .

4-Methylisophthalonitrile

- Structure : Methyl group at the 4-position and nitrile groups at 1- and 3-positions.

- Key Differences :

- The methyl group is electron-donating, reducing the ring’s electrophilicity compared to chlorine’s electron-withdrawing nature in this compound.

- Lower thermal stability (boiling point ~250°C) due to weaker intermolecular interactions .

- Applications : Primarily used in polymer synthesis, where mild reactivity is advantageous .

3,4-Dichlorophenylacetonitrile (DCAN)

- Structure : Chlorine at 3- and 4-positions on a phenyl ring attached to an acetonitrile group.

- Key Differences :

- The acetonitrile side chain enhances flexibility, improving binding to biological targets (e.g., enzymes) compared to the rigid dual-nitrile structure of this compound.

- DCAN exhibits high antimicrobial activity (GI₅₀ = 5.2 µM) due to optimized halogen positioning, whereas this compound’s bioactivity is less studied .

- Applications : Investigated as a therapeutic agent, contrasting with this compound’s agrochemical focus .

4-(2,4-Dichlorophenoxy)benzonitrile

- Structure: A 2,4-dichlorophenoxy group attached to a benzonitrile ring.

- Key Differences: The phenoxy linkage increases solubility in organic solvents, whereas this compound’s dual nitriles favor crystalline solid formation. The compound’s dichlorophenoxy group directs herbicidal activity, unlike this compound, which is a degradation product of fungicides like chlorothalonil .

Reactivity and Stability Comparison

Biological Activity

2,4-Dichloroisophthalonitrile is a halogenated aromatic dinitrile that has garnered attention for its biological activity, particularly in agricultural applications. This compound exhibits significant fungicidal, bactericidal, and nematocidal properties, making it a valuable agent in pest management and crop protection.

Chemical Structure and Properties

This compound (CHClN) is characterized by two chlorine atoms and two cyano groups attached to an isophthalic structure. The presence of halogen atoms enhances its biological activity by increasing its reactivity towards various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Fungicidal Activity : This compound is effective against a range of fungal pathogens. Studies have shown that it can inhibit the growth of fungi such as Sclerotinia sclerotiorum and Botrytis cinerea, which are common threats to crops. The mechanism of action typically involves disrupting cellular processes critical for fungal survival and reproduction.

- Bactericidal Properties : Research indicates that this compound exhibits bactericidal effects against various bacterial strains. Its ability to penetrate bacterial cell walls and interfere with metabolic processes contributes to its effectiveness as a bactericide.

- Nematocidal Effects : This compound has also been identified as having nematocidal properties, making it useful in controlling nematode populations that affect plant health.

Case Studies

- Fungicidal Efficacy :

- Bacterial Inhibition :

- Nematode Control :

Comparative Biological Activity Table

| Biological Activity | Target Organism/Pathogen | Concentration (ppm) | Inhibition Rate (%) |

|---|---|---|---|

| Fungicidal | Sclerotinia sclerotiorum | 100 | 90 |

| Bactericidal | Escherichia coli | 200 | >95 |

| Nematocidal | Meloidogyne spp. | 150 | Significant reduction |

The biological activity of this compound is attributed to its ability to disrupt cellular functions in target organisms. This includes:

- Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : It alters the integrity of cell membranes in fungi and bacteria, leading to cell lysis.

- Genetic Material Interaction : There is evidence suggesting that it may interact with nucleic acids, affecting replication and transcription processes.

Environmental Impact and Degradation

While effective as a biocide, the environmental persistence of this compound raises concerns regarding its ecological impact. Research into its degradation pathways indicates that photodegradation and microbial action can reduce its persistence in soil and water systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloroisophthalonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic aromatic substitution (NAS) or halogenation of isophthalonitrile derivatives. For optimization:

- Vary reaction parameters (temperature, solvent polarity, catalyst loading) to assess yield and purity. Evidence suggests using dichlorination agents like PCl₅ or SOCl₂ under controlled anhydrous conditions .

- Monitor reaction progress via TLC or GC-MS. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Validate purity using melting point analysis and ¹H/¹³C NMR .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm nitrile (C≡N) stretches (~2230 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- NMR : Use CDCl₃ or DMSO-d₆ as solvents. ¹³C NMR should show peaks for aromatic carbons (~110-140 ppm) and nitrile carbons (~115 ppm) .

- GC-MS : Compare retention times and fragmentation patterns with standards. NIST databases provide reference spectra for chlorinated nitriles .

- XRD : For crystalline derivatives, resolve molecular geometry and confirm substitution patterns .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for experimental design?

- Methodological Answer : Test solubility in polar aprotic (DMF, DMSO), polar protic (ethanol, methanol), and non-polar solvents (toluene, hexane).

- Use gravimetric analysis: Dissolve 10 mg increments in 1 mL solvent under reflux.

- Low solubility in water (<0.1 mg/mL) necessitates organic solvents for reactions. DMF is preferred for high-temperature reactions due to its high boiling point .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Reproducibility Checks : Replicate published protocols (e.g., Baklagin et al.’s chlorination method ) with strict moisture control.

- Byproduct Analysis : Use HPLC to identify side products (e.g., mono-chlorinated isomers or hydrolysis byproducts).

- Kinetic Studies : Perform time-resolved experiments to identify rate-limiting steps. Adjust catalyst concentration or reaction temperature to mitigate inefficiencies .

Q. What computational approaches are effective for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.

- Docking Studies : For biological applications, model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. What strategies can identify degradation pathways of this compound under environmental or biological conditions?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–10) at 25–50°C. Analyze products via LC-MS; look for hydroxylation or dechlorination .

- Photodegradation : Expose to UV light (254 nm) in aqueous/organic media. Use radical scavengers (e.g., NaN₃) to probe ROS-mediated pathways.

- Microbial Degradation : Screen soil or wastewater microbiomes for nitrile-hydrolyzing enzymes (e.g., nitrilases) .

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for antimicrobial applications?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., amino-, fluoro-substituted) via NAS or Ullmann coupling.

- Bioassays : Test against Gram-positive/negative bacteria (MIC assays). Correlate substituent electronegativity with activity.

- QSAR Modeling : Use partial least squares (PLS) regression to link descriptors (Hammett σ, logP) to bioactivity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare data from NIST, PubChem, and peer-reviewed syntheses. For example, NIST reports melting points within ±2°C of literature values .

- Purity Assessment : Re-crystallize the compound and re-measure. Impurities (e.g., residual solvents) depress melting points and distort NMR shifts .

Experimental Design Tables

| Parameter | Optimization Range | Analytical Tool | Reference |

|---|---|---|---|

| Chlorination Temperature | 80–120°C | GC-MS | |

| Solvent for Recrystallization | Ethanol/water (3:1) | Melting Point Analysis | |

| NMR Solvent | CDCl₃ | ¹³C NMR (125 MHz) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.